7H-Benz(de)anthracen-7-one, 3-hydroxy-
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Overview
Description
3-hydroxy-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C17H10O2 It is a derivative of benzanthrone, a polycyclic aromatic ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7H-benzo[de]anthracen-7-one typically involves the hydroxylation of benzanthrone derivatives. One common method includes the use of hydrogen bromide and dihydrogen peroxide in methanol at temperatures between 30-32°C for about 8 hours . The reaction is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzanthrone derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-7H-benzo[de]anthracen-7-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and fluorescent markers.
Biology: The compound’s fluorescent properties make it useful for studying proteins, lipids, and living cells.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.
Industry: It is employed in the production of photochromic materials and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-hydroxy-7H-benzo[de]anthracen-7-one involves its interaction with various molecular targets. Its fluorescent properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. This property is exploited in fluorescence microscopy and other imaging techniques .
Comparison with Similar Compounds
Similar Compounds
7H-benzo[de]anthracen-7-one: This compound lacks the hydroxyl group but shares a similar aromatic structure.
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one: This derivative has an additional phenylethynyl group, altering its photophysical properties.
Uniqueness
3-hydroxy-7H-benzo[de]anthracen-7-one is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other benzanthrone derivatives. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .
Properties
CAS No. |
16306-16-4 |
---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-hydroxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9,18H |
InChI Key |
NWMOJFNQYCKHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC=C4C2=O |
Origin of Product |
United States |
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